Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

Catalog No.
S1794963
CAS No.
105011-00-5
M.F
C64H56N8OV
M. Wt
1004.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

CAS Number

105011-00-5

Product Name

Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

IUPAC Name

oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene

Molecular Formula

C64H56N8OV

Molecular Weight

1004.14

InChI

InChI=1S/C64H56N8.O.V/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;;/h13-32H,1-12H3;;/q-2;;+2

SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.O=[V+2]

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (CAS 105011-00-5) is an organometallic dye featuring a vanadyl (V=O) center coordinated within an extended naphthalocyanine macrocycle.[1] The defining procurement-relevant characteristics of this molecule are its strong light absorption in the near-infrared (NIR) region, a direct consequence of its extended π-conjugated system, and enhanced organic solvent solubility imparted by the four peripheral tert-butyl groups.[2] These properties position it as a specialized material for applications requiring both NIR sensitivity and compatibility with solution-based processing methods.[1]

Substituting this compound with more common alternatives like vanadyl phthalocyanine (VOPc) or unsubstituted vanadyl 2,3-naphthalocyanine (VONc) introduces critical performance and processing trade-offs. VOPc lacks the extended conjugation, resulting in a significantly blue-shifted absorption spectrum that is unsuitable for applications requiring sensitivity beyond 750 nm.[3][4] Conversely, while unsubstituted VONc possesses the desired NIR absorption, its planar structure promotes strong intermolecular aggregation, leading to extremely poor solubility in common organic solvents.[3] This inherent insolubility makes it incompatible with reproducible, large-area solution-based deposition techniques such as spin-coating or inkjet printing, a key advantage offered by the tert-butyl substituted version.

Extended Near-Infrared (NIR) Absorption Window vs. Phthalocyanine Analogues

The extended π-conjugation of the naphthalocyanine core shifts the primary Q-band absorption maximum (λmax) significantly into the NIR region compared to its phthalocyanine (Pc) counterparts. The λmax for Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is documented at 808 nm.[3] In contrast, the common substitute vanadyl phthalocyanine (VOPc) exhibits its main absorption peak in the range of 680-710 nm.[4] This ~100 nm red-shift is a critical differentiator for devices designed to operate in the 750-850 nm window.

Evidence DimensionQ-Band Absorption Maximum (λmax)
Target Compound Data808 nm
Comparator Or BaselineVanadyl Phthalocyanine (VOPc) at ~680-710 nm
Quantified Difference~98-128 nm red-shift
ConditionsIn solution or thin film state.

This shift enables the fabrication of photodetectors, sensors, and other optoelectronic devices with sensitivity in the NIR spectrum, a region where standard VOPc is largely transparent.

Superior Processability: High Thermal Stability for Vapor Deposition

This compound exhibits high thermal stability, a critical prerequisite for fabrication methods involving heating, such as physical vapor deposition (PVD) or annealing. Technical datasheets report a melting/decomposition point of over 300 °C.[3] This stability ensures the molecule can be sublimed without degradation, enabling the growth of uniform, amorphous or crystalline thin films for electronic devices.[4][5] This property, combined with its solution processability, provides a wider range of fabrication options compared to less stable organic materials.

Evidence DimensionThermal Decomposition Onset
Target Compound Data>300 °C
Comparator Or BaselineGeneral requirement for thermal evaporation/PVD
Quantified DifferenceMeets or exceeds typical PVD temperature requirements for organic semiconductors
ConditionsThermogravimetric Analysis (TGA) or melting point determination.[6]

High thermal stability allows for the use of energy-intensive vapor deposition techniques, which are crucial for creating high-purity, well-ordered films required in high-performance electronics, a process unsuitable for thermally labile compounds.

Enhanced Solution-Processability by Design: Steric Hindrance from Tert-Butyl Groups Mitigates Aggregation

The primary procurement driver for this specific form is its enhanced solubility and resistance to aggregation, which are direct results of its peripheral tetra-tert-butyl substitution. Unlike the unsubstituted planar VOPc or VONc macrocycles which suffer from strong π-π stacking and subsequent insolubility, the bulky tert-butyl groups provide steric hindrance.[3] This prevents close packing of the molecules in solution, facilitating dissolution in organic solvents and leading to more uniform, reproducible films when deposited via methods like spin-coating or printing.[4] While naphthalocyanines inherently have a higher tendency to aggregate than phthalocyanines, the tert-butyl groups are a well-established strategy to counteract this effect.[5]

Evidence DimensionSolubility / Aggregation Tendency
Target Compound DataSoluble in common organic solvents due to steric hindrance
Comparator Or BaselineUnsubstituted VOPc and VONc, which are poorly soluble due to strong aggregation
Quantified DifferenceQualitatively high (soluble) vs. qualitatively low (insoluble/aggregates)
ConditionsDissolution in common organic solvents like chloroform, toluene, or dichlorobenzene.

This improved solubility is critical for buyers who rely on low-cost, scalable solution-based manufacturing processes and need to achieve consistent device performance, which is often compromised by aggregation.

Active Layer in Solution-Processed Near-Infrared (NIR) Organic Photodiodes

The compound's strong absorption at ~808 nm and its solubility make it a primary candidate for the p-type donor material in bulk heterojunction (BHJ) organic photodiodes (OPDs) targeting the NIR spectrum.[3] Its processability allows for simple spin-coating fabrication, a key advantage over materials requiring vacuum deposition.

Vapor-Deposited Channel Layers in Organic Thin-Film Transistors (OTFTs)

Leveraging its high thermal stability (>300 °C), this material can be deposited via physical vapor deposition to create highly uniform, stable semiconductor channel layers in OTFTs.[4] The defined molecular structure and stability are beneficial for achieving reliable charge transport characteristics.

Passive Optical Limiting Materials for Sensor Protection

The strong absorption in the NIR region makes this naphthalocyanine a candidate for optical limiting applications designed to protect sensors from high-intensity laser light.[5] Compared to VOPc, its operational window is shifted further into the NIR, addressing a different set of laser wavelengths.

Dates

Last modified: 04-14-2024

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